molecular formula C24H21NO4 B066081 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid CAS No. 180181-93-5

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid

Cat. No.: B066081
CAS No.: 180181-93-5
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-UHFFFAOYSA-N
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Description

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of 3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting 3-phenylpropanoic acid with Fmoc chloride in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the Fmoc protection reaction under controlled conditions to ensure consistency and yield.

    Purification and Quality Control: Industrial purification methods such as large-scale chromatography and crystallization are employed. Quality control measures, including high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is extensively used in various fields of scientific research:

    Chemistry: It is a key intermediate in the synthesis of peptides and peptidomimetics.

    Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions by synthesizing specific peptide sequences.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of custom peptides for research and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-alanine: Similar in structure but with a different side chain, used for incorporating alanine residues into peptides.

    Fmoc-glycine: The simplest Fmoc-protected amino acid, used for introducing glycine residues.

Uniqueness

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid is unique due to its specific structure, which includes a phenyl group that can influence the hydrophobicity and conformational properties of the resulting peptides. This makes it particularly useful for synthesizing peptides with specific structural and functional characteristics.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-93-5
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
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